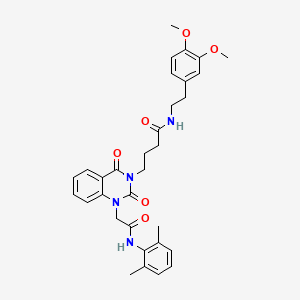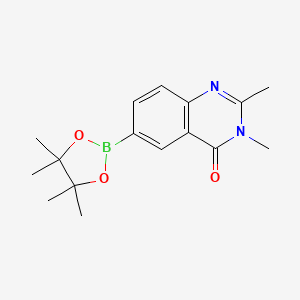
2,3-二甲基-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one is not directly mentioned in the provided papers. However, the papers do discuss various quinazolinone derivatives, which are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For instance, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for antiviral activities against a range of viruses . Similarly, 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines have been synthesized and their molecular structure and reactivity have been studied . These studies indicate the versatility of quinazolinone derivatives in drug development.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of microwave-assisted techniques for rapid synthesis. For example, novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized using a microwave technique and characterized by spectral analysis . The synthesis of 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives was performed by reacting 2-chloro-4,5-dihydroimidazole with corresponding 2-aminoacetophenones . These methods demonstrate the efficiency and versatility of synthetic approaches for quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is typically confirmed by spectral data such as IR, (1)H- and (13)C-NMR, and sometimes by X-ray crystallographic analysis. For instance, the structures of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives were confirmed by these methods . Such structural analyses are crucial for understanding the reactivity and potential biological activities of these compounds.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For example, compound 2 from the synthesis of 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives underwent a 1,3-dipolar cycloaddition reaction with nitrones to give spiro-isoxazolidines . These reactions expand the chemical diversity of quinazolinone derivatives and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The antiviral and antineoplastic properties of these compounds have been studied, indicating their potential as therapeutic agents. For instance, certain synthesized quinazolinone derivatives showed inhibitory activity against influenza A virus and other viruses, with selectivity indices derived from cytotoxicity and virus-inhibitory concentration data . Another study focused on the antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones . These properties are critical for the development of quinazolinone-based drugs.
科学研究应用
合成与表征
- 合成技术:该化合物已被用作合成中的原料,其结构已通过包括 FT-IR、NMR 和质谱在内的各种光谱方法得到证实。密度泛函理论 (DFT) 计算也已被用来了解其分子结构,显示与 X 射线衍射结果一致 (廖,刘,王,周,2022)。
化学结构分析
- 分子构象研究:该化合物一直是探索分子构象的研究主题,其中其非芳香碳环采用不同的构象。X 射线衍射已广泛用于这些研究,揭示了复杂的结构相互作用,如氢键和 π-堆叠相互作用 (Cruz 等人,2006)。
在抗菌和抗肿瘤研究中的应用
- 抗菌活性:研究表明,该化合物的衍生物表现出抗菌活性。这包括对新型喹唑啉-4(3H)-酮衍生物的研究,这些衍生物因其抗菌和抗真菌特性而合成 (Öztürk, Okay, & Yıldırım, 2020)。
- 抗肿瘤特性:该化合物已被用于合成具有潜在抗肿瘤特性的衍生物。研究已在腹水癌等模型中评估了这些衍生物,证明了它们对各种癌症的有效性 (Markosyan 等人,2019)。
先进分析技术
- 光谱和晶体学研究:FT-IR、NMR、MS 光谱和单晶 X 射线衍射等先进技术已用于表征该化合物的衍生物的结构和性质。这些研究提供了对这些衍生物的分子结构和在各个领域的潜在应用的见解 (Wu, Chen, Chen, & 周,2021)。
作用机制
Mode of Action
It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .
Biochemical Pathways
The compound may be involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Additionally, it could be involved in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures.
未来方向
The use of boronic acids and their derivatives in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is a well-established and active area of research . Future research may focus on developing new reactions involving these compounds, or improving the efficiency and selectivity of existing reactions.
属性
IUPAC Name |
2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-10-18-13-8-7-11(9-12(13)14(20)19(10)6)17-21-15(2,3)16(4,5)22-17/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGPXRVSOBRZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)


![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)
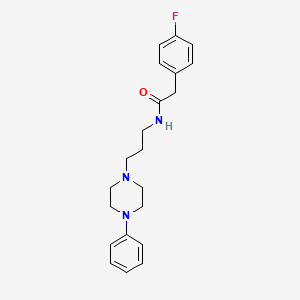
![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)
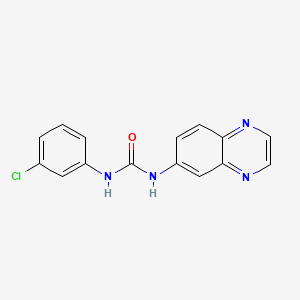
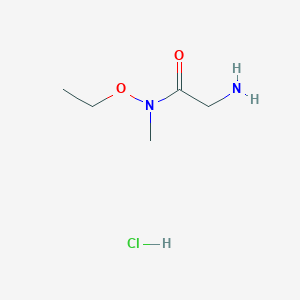
![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)
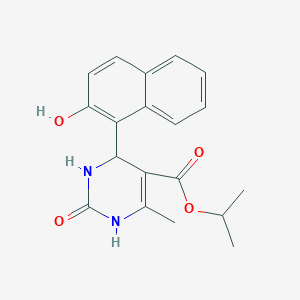

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)
